molecular formula C17H18N4OS B4479900 6-amino-4-isopropyl-3-[(phenylthio)methyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-isopropyl-3-[(phenylthio)methyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B4479900
M. Wt: 326.4 g/mol
InChI Key: KVRSCHYOIVGBLT-UHFFFAOYSA-N
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Description

6-amino-4-isopropyl-3-[(phenylthio)methyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C17H18N4OS and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.12013238 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the serine hydroxymethyltransferase 2 (SHMT2) , a mitochondrial enzyme . SHMT2 plays a crucial role in cellular one-carbon metabolism, which is essential for DNA synthesis and repair, and epigenetic regulation.

Mode of Action

The compound interacts with its target, SHMT2, by binding to the active site of the enzyme . This interaction inhibits the normal function of the enzyme, leading to alterations in cellular one-carbon metabolism.

Biochemical Pathways

The inhibition of SHMT2 affects the one-carbon metabolic pathway . This pathway is responsible for the transfer of one-carbon units, which are crucial for various biological processes, including the synthesis of nucleotides, the generation of methyl groups for epigenetic regulation, and the maintenance of redox balance .

Pharmacokinetics

Similar compounds in the dihydropyrano[2,3-c]pyrazole class have been synthesized using environmentally benign protocols, suggesting potential for good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of SHMT2. This can lead to a decrease in nucleotide synthesis, alterations in epigenetic regulation, and disruptions in redox balance . These changes can potentially lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on one-carbon metabolism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and its ability to bind to SHMT2 . Additionally, the compound’s action can be influenced by the metabolic state of the cell, as one-carbon metabolism is tightly regulated in response to cellular nutrient status .

Properties

IUPAC Name

6-amino-3-(phenylsulfanylmethyl)-4-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-10(2)14-12(8-18)16(19)22-17-15(14)13(20-21-17)9-23-11-6-4-3-5-7-11/h3-7,10,14H,9,19H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRSCHYOIVGBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=C(OC2=NNC(=C12)CSC3=CC=CC=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-amino-4-isopropyl-3-[(phenylthio)methyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-amino-4-isopropyl-3-[(phenylthio)methyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 3
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6-amino-4-isopropyl-3-[(phenylthio)methyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 4
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6-amino-4-isopropyl-3-[(phenylthio)methyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
6-amino-4-isopropyl-3-[(phenylthio)methyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 6
6-amino-4-isopropyl-3-[(phenylthio)methyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.